6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol
CAS No.:
Cat. No.: VC15818051
Molecular Formula: C8H6ClN3S
Molecular Weight: 211.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClN3S |
|---|---|
| Molecular Weight | 211.67 g/mol |
| IUPAC Name | 6-chloro-5-pyrrol-1-yl-1H-pyrimidine-4-thione |
| Standard InChI | InChI=1S/C8H6ClN3S/c9-7-6(8(13)11-5-10-7)12-3-1-2-4-12/h1-5H,(H,10,11,13) |
| Standard InChI Key | DIUJBTIMEUIGHV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C=C1)C2=C(NC=NC2=S)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-chloro-5-pyrrol-1-yl-1H-pyrimidine-4-thione, reflects its substitution pattern: a chlorine atom at position 6, a pyrrole ring at position 5, and a thione group at position 4 of the pyrimidine ring. The canonical SMILES representation (C1=CN(C=C1)C2=C(NC=NC2=S)Cl) and InChIKey (DIUJBTIMEUIGHV-UHFFFAOYSA-N) provide unambiguous identifiers for computational and database applications.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆ClN₃S |
| Molecular Weight | 211.67 g/mol |
| IUPAC Name | 6-chloro-5-pyrrol-1-yl-1H-pyrimidine-4-thione |
| SMILES | C1=CN(C=C1)C2=C(NC=NC2=S)Cl |
| InChIKey | DIUJBTIMEUIGHV-UHFFFAOYSA-N |
The planar pyrimidine ring adopts a conjugated π-system, while the pyrrole substituent introduces steric and electronic effects that influence reactivity. The thione group (-C=S) enhances polarity, contributing to the compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
The synthesis of 6-chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol typically begins with a pyrimidine precursor, such as 4,6-dichloropyrimidine, which undergoes sequential substitution reactions.
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Chlorination and Pyrrole Introduction:
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Initial halogenation at position 6 ensures regioselectivity for subsequent substitutions.
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The pyrrole group is introduced via nucleophilic aromatic substitution (SNAr) using pyrrole under basic conditions (e.g., NaH in THF).
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Thiolation at Position 4:
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The thiol group is installed via displacement of a leaving group (e.g., chlorine) using thiourea or hydrogen sulfide (H₂S) in the presence of a base.
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Representative Reaction Scheme:
The final product is purified via recrystallization or column chromatography, yielding a white to off-white crystalline solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR analysis in DMSO-d₆ reveals distinct signals:
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Pyrrole Protons: A multiplet at δ 6.2–6.8 ppm corresponding to the five-membered aromatic ring.
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Pyrimidine Protons: A singlet at δ 8.1–8.3 ppm for H-2, deshielded by the electron-withdrawing chlorine and thione groups.
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Thione Proton: A broad singlet at δ 12.2 ppm, characteristic of the -SH group.
Infrared (IR) Spectroscopy
Key absorptions include:
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S-H Stretch: A weak band near 2560 cm⁻¹.
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C=S Stretch: A strong absorption at 1240–1180 cm⁻¹.
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C-Cl Stretch: A peak at 550–850 cm⁻¹.
Mass Spectrometry
Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z 211.67 ([M+H]⁺), consistent with the molecular formula. Fragmentation patterns include losses of Cl (-35.5 Da) and the pyrrole ring (-67.1 Da).
Reactivity and Functionalization
Nucleophilic Thiol Group
The thiol moiety participates in alkylation and arylation reactions:
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Alkylation: Treatment with alkyl halides (e.g., CH₃I) in basic media yields thioethers:
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Oxidation: Exposure to H₂O₂ or I₂ generates disulfides (R-S-S-R).
Chlorine Substitution
The C-Cl bond at position 6 undergoes nucleophilic displacement with amines or alkoxides, enabling diversification of the pyrimidine scaffold.
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